2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
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Overview
Description
2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of 2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. The compound has been shown to have inhibitory activity against both COX-1 and COX-2 .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity and thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also work by inhibiting COX enzymes.
Biochemical Pathways
By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and pain. By reducing the production of these molecules, the compound can alleviate symptoms of inflammation and pain.
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain . By inhibiting the COX enzymes and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled with a benzenesulfonamide derivative using coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(1,3-thiazol-2-yl)acetamide: Shares the thiazole and cyano groups but differs in the acetamide structure.
N-(thiazol-2-yl)benzenesulfonamide: Similar sulfonamide and thiazole groups but lacks the piperidine ring.
Uniqueness
2-cyano-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-cyano-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c16-11-12-3-1-2-4-14(12)23(20,21)18-13-5-8-19(9-6-13)15-17-7-10-22-15/h1-4,7,10,13,18H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWHZCRCPMMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C#N)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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